molecular formula C11H17NS B183654 N-(thiophen-3-ylmethyl)cyclohexanamine CAS No. 892592-33-5

N-(thiophen-3-ylmethyl)cyclohexanamine

Cat. No. B183654
M. Wt: 195.33 g/mol
InChI Key: CGIXKPNVDBPGFK-UHFFFAOYSA-N
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Description

“N-(thiophen-3-ylmethyl)cyclohexanamine” is a chemical compound with the molecular formula C11H17NS . It has a molecular weight of 195.33 g/mol . The IUPAC name for this compound is N-(thiophen-3-ylmethyl)cyclohexanamine .


Molecular Structure Analysis

The molecular structure of “N-(thiophen-3-ylmethyl)cyclohexanamine” consists of a cyclohexanamine group attached to a thiophene ring via a methylene bridge . The InChI string for this compound is InChI=1S/C11H17NS/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10/h6-7,9,11-12H,1-5,8H2 .


Physical And Chemical Properties Analysis

“N-(thiophen-3-ylmethyl)cyclohexanamine” has a molecular weight of 195.33 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its relative hydrophobicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has a topological polar surface area of 40.3 Ų .

Scientific Research Applications

  • Anticancer Activity : Piperazine-2,6-dione derivatives, synthesized from various amines including thiophen-2-ylmethanamine, showed good anticancer activity against several cancer cell lines including breast, lung, colon, ovary, and liver cancers (Kumar et al., 2013).

  • Antimicrobial and Molecular Docking Studies : N-(thiophen-2-ylmethyl)thiophene-2-carboxamide demonstrated effective antibacterial activity against multiple microorganisms. The compound's interactions with lung cancer proteins were also explored through molecular docking studies (Cakmak et al., 2022).

  • Synthesis of Semicarbazides and Triazol-Ones : 3-(thiophen-2-ylmethyl)-4-substituted-4,5-dihydro-I H-1,2,4-triazol-5-one derivatives were synthesized and showed activity against several species of aerobic bacteria, indicating potential as antibacterial agents (Pitucha et al., 2010).

  • Neuropeptide Y Y1 Receptor Antagonists : A novel series of cyclohexanamine derivatives, including N-(thiophen-3-ylmethyl)cyclohexanamine, were designed and synthesized as potent and selective human neuropeptide Y Y1 receptor antagonists, indicating potential applications in therapeutic interventions (Cho et al., 2009).

  • Organic Light-Emitting Diodes (OLEDs) : Homoleptic cyclometalated iridium complexes with ligands derived from thiophen-2-ylmethylamine were studied for their phosphorescence and applied in OLEDs, showing high efficiency and pure-red emission, indicating their utility in display technologies (Tsuboyama et al., 2003).

  • Corrosion Inhibition : A synthesized Schiff base containing a thiophen-3-ylmethyl moiety demonstrated efficient corrosion inhibition on mild steel in acidic environments, which is crucial for protecting industrial materials (Daoud et al., 2014).

properties

IUPAC Name

N-(thiophen-3-ylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10/h6-7,9,11-12H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIXKPNVDBPGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406034
Record name N-(thiophen-3-ylmethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-3-ylmethyl)cyclohexanamine

CAS RN

892592-33-5
Record name N-(thiophen-3-ylmethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GD Roiban, M Kern, Z Liu, J Hyslop, PL Tey… - …, 2017 - Wiley Online Library
Chiral secondary and tertiary amines are ubiquitous in pharmaceutical, fine, and specialty chemicals, but their synthesis typically suffers from significant sustainability and selectivity …
AK Gilio, TW Thorpe, N Turner, G Grogan - Chemical Science, 2022 - pubs.rsc.org
The synthesis of secondary and tertiary amines through the reductive amination of carbonyl compounds is one of the most significant reactions in synthetic chemistry. Asymmetric …
Number of citations: 22 pubs.rsc.org

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